Methyl Ester vs. Free Carboxylic Acid: Molecular Weight and Lipophilicity Differentiation for Medicinal Chemistry
The methyl ester group at the 5-position of the target compound increases both molecular weight and lipophilicity compared to the free carboxylic acid analog, 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (MW 247.07 g/mol) . The methyl ester has a molecular weight of 261.10 g/mol, representing an increase of +14.03 g/mol or +5.7% . This esterification is known to enhance passive membrane permeability and oral bioavailability by reducing hydrogen-bond donor count, a critical parameter in drug design. The class-level logP for the 5-bromo-thieno[2,3-c]pyrazole scaffold is reported as 2.1 [1]; the methyl ester is predicted to shift this value upward by approximately 0.5–1.0 log units, enhancing lipophilicity for improved membrane penetration relative to the ionizable carboxylic acid.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 261.10 g/mol |
| Comparator Or Baseline | 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: 247.07 g/mol |
| Quantified Difference | +14.03 g/mol (+5.7%) |
| Conditions | Calculated from molecular formulas C7H5BrN2O2S (target) vs. C6H3BrN2O2S (acid) |
Why This Matters
The 5.7% increase in molecular weight combined with esterification significantly improves membrane permeability, making the methyl ester a more suitable intermediate for cell-based assays than the free carboxylic acid.
- [1] Kuujia. 5-Bromo-1H-thieno[2,3-c]pyrazole. CAS 1511732-68-5. View Source
